molecular formula C21H14BrF4N3O2 B457018 1-{[2-(3-bromophenyl)-4-quinolinyl]carbonyl}-3,5-bis(difluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol

1-{[2-(3-bromophenyl)-4-quinolinyl]carbonyl}-3,5-bis(difluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol

Cat. No.: B457018
M. Wt: 496.3g/mol
InChI Key: XMNHFBIXMAYCEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{[2-(3-bromophenyl)-4-quinolinyl]carbonyl}-3,5-bis(difluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol is a complex organic compound that features a quinoline core, a bromophenyl group, and a pyrazole ring with difluoromethyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[2-(3-bromophenyl)-4-quinolinyl]carbonyl}-3,5-bis(difluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds under acidic or basic conditions.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a brominated quinoline in the presence of a palladium catalyst.

    Formation of the Pyrazole Ring: The pyrazole ring can be formed through a cyclization reaction involving hydrazine derivatives and 1,3-diketones.

    Introduction of Difluoromethyl Groups: The difluoromethyl groups can be introduced via a difluoromethylation reaction using reagents such as bromodifluoromethane and a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-{[2-(3-bromophenyl)-4-quinolinyl]carbonyl}-3,5-bis(difluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction can be achieved using reagents like sodium borohydride or lithium aluminum hydride, potentially reducing the carbonyl group to an alcohol.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Alcohol derivatives.

    Substitution: Amino or thio-substituted derivatives.

Scientific Research Applications

1-{[2-(3-bromophenyl)-4-quinolinyl]carbonyl}-3,5-bis(difluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting cancer or infectious diseases.

    Materials Science: It can be used in the synthesis of novel materials with unique electronic or optical properties.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions, particularly those involving quinoline or pyrazole derivatives.

Mechanism of Action

The mechanism of action of 1-{[2-(3-bromophenyl)-4-quinolinyl]carbonyl}-3,5-bis(difluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline core can intercalate with DNA, while the bromophenyl and pyrazole groups can interact with proteins, modulating their activity. The difluoromethyl groups can enhance the compound’s metabolic stability and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    1-{[2-(4-bromophenyl)-4-quinolinyl]carbonyl}-3,5-bis(difluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol: Similar structure but with a different position of the bromine atom on the phenyl ring.

    1-{[2-(3-chlorophenyl)-4-quinolinyl]carbonyl}-3,5-bis(difluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol: Similar structure but with a chlorine atom instead of bromine.

Uniqueness

1-{[2-(3-bromophenyl)-4-quinolinyl]carbonyl}-3,5-bis(difluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C21H14BrF4N3O2

Molecular Weight

496.3g/mol

IUPAC Name

[3,5-bis(difluoromethyl)-5-hydroxy-4H-pyrazol-1-yl]-[2-(3-bromophenyl)quinolin-4-yl]methanone

InChI

InChI=1S/C21H14BrF4N3O2/c22-12-5-3-4-11(8-12)16-9-14(13-6-1-2-7-15(13)27-16)19(30)29-21(31,20(25)26)10-17(28-29)18(23)24/h1-9,18,20,31H,10H2

InChI Key

XMNHFBIXMAYCEF-UHFFFAOYSA-N

SMILES

C1C(=NN(C1(C(F)F)O)C(=O)C2=CC(=NC3=CC=CC=C32)C4=CC(=CC=C4)Br)C(F)F

Canonical SMILES

C1C(=NN(C1(C(F)F)O)C(=O)C2=CC(=NC3=CC=CC=C32)C4=CC(=CC=C4)Br)C(F)F

Origin of Product

United States

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